
ZnTPTBP
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Overview
Description
Zinc tetraphenyl tetrabenzoporphyrin (ZnTPTBP) is a metalloporphyrin derivative synthesized via two distinct methods:
- High-temperature solid-state synthesis: Reacting zinc phenylacetate with phthalimide at 350°C yields this compound with a low yield of 1.46% .
- Solution-phase synthesis: Using tetrabenzoporphyrin (TPTBP), anhydrous zinc acetate, and DMF at 75°C for 4.5 hours achieves a higher yield of 68% .
This compound exhibits a unique π-conjugated structure where pyrrole groups in the porphyrin core are replaced with benzopyrrole moieties, extending conjugation within the chromophore rather than peripheral substituents (Figure 1a) . This structural modification underpins its exceptional photophysical and catalytic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of zinc tetraphenyl tetrabenzoporphyrin typically involves the modification of zinc tetraphenylporphyrin. The process begins with the preparation of zinc tetraphenylporphyrin, which is synthesized by reacting pyrrole with benzaldehyde in the presence of a zinc salt, such as zinc acetate. The resulting zinc tetraphenylporphyrin is then subjected to a series of reactions to introduce benzo moieties on each of the pyrrole rings. This modification is achieved through a series of cyclization reactions, often involving reagents like benzaldehyde and strong acids or bases to facilitate the formation of the tetrabenzoporphyrin structure .
Industrial Production Methods
Industrial production of zinc tetraphenyl tetrabenzoporphyrin follows similar synthetic routes but is scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to ensure high yield and purity. This includes precise control of temperature, reaction time, and the use of high-purity reagents. Industrial methods may also incorporate continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Reactivity in PET-RAFT Polymerization
ZnTPTBP acts as a photocatalyst for controlled radical polymerization under 660 nm light. Its performance was systematically compared with ZnTPP and ZnTNP :
Parameter | ZnTPP | ZnTNP | This compound |
---|---|---|---|
λ<sub>max</sub> (nm) | 600 | 604 | 655 |
ε (Q-band, M⁻¹cm⁻¹) | 8,200 | 9,500 | 44,000 |
k<sub>app</sub> (min⁻¹) | 0.120 | 0.137 | 0.179 |
Oxygen Tolerance | Moderate | Moderate | High |
Key reaction characteristics:
Mechanistic Insights
Time-dependent density functional theory (TDDFT) calculations reveal :
-
Increased Gouterman orbital energy gap (0.54 eV vs. 0.25 eV in ZnTPP)
-
Reduced cancellation of transition dipole moments → 4.6× higher oscillator strength
-
Electron density redistribution favors intersystem crossing for triplet-state reactivity
Substrate Scope and Limitations
This compound demonstrates broad compatibility with:
-
Monomers : Acrylates, methacrylates, styrenics
-
Solvents : DMSO, chloroform, benzene
-
RAFT Agents : Trithiocarbonates, dithioesters
Limitations include:
-
Reduced activity in highly polar aprotic solvents (ε > 40)
-
Sensitivity to competing electron donors (e.g., amines > 1 mM)
Comparative Reaction Pathways
The extended conjugation in this compound alters its excited-state dynamics compared to standard porphyrins :
This compound∗hνThis compound3∗Electron TransferPolymerization Initiation
Scientific Research Applications
Photochemical Applications
1.1. Photo-Controlled Polymerization
ZnTPTBP has demonstrated remarkable efficiency as a photocatalyst in photoinduced electron/energy transfer reversible addition-fragmentation chain transfer (PET-RAFT) polymerization. This compound exhibits a 49% increase in polymerization rate compared to its predecessor, zinc tetraphenylporphyrin (ZnTPP), while maintaining excellent control over the process. The significant shift in the Q-band absorption from 600 nm to 655 nm allows this compound to utilize deep-red light effectively, which is beneficial for applications requiring deeper light penetration .
Table 1: Optical Properties of this compound Compared to Other Porphyrins
Photocatalyst | Maximum Absorption (nm) | Molar Extinction Coefficient (L/(mol·cm)) |
---|---|---|
ZnTPP | 600 | 1.0 |
ZnTNP | 604 | 1.5 |
This compound | 655 | 5.2 |
This compound's adaptability to various solvents and monomers, including acrylates and methacrylates, enhances its utility in diverse polymerization processes .
Biomedical Applications
2.1. Antimicrobial Activity
This compound has been investigated for its potential in eradicating Propionibacterium acnes, a bacterium associated with acne. In vitro studies have shown that this compound-loaded upconversion nanoparticles (UCs), when irradiated with a near-infrared (NIR) laser (980 nm), effectively generate singlet oxygen species that can destroy these bacteria . The combination of this compound and UCs allows for efficient energy transfer, leveraging visible emissions from UCs for enhanced antimicrobial action.
Case Study: Efficacy Against Propionibacterium acnes
- Methodology : this compound was loaded onto UCs and subjected to NIR irradiation.
- Results : Significant reduction in bacterial viability was observed, confirming the effectiveness of singlet oxygen generation in combating bacterial infections.
Photodynamic Therapy
This compound's ability to produce reactive oxygen species upon light activation positions it as a promising candidate for photodynamic therapy (PDT). Its strong absorption in the visible spectrum allows for effective targeting of cancer cells when combined with appropriate light sources.
3.1. Mechanism of Action
The mechanism involves the excitation of this compound upon illumination, leading to the generation of singlet oxygen, which can induce cytotoxic effects on tumor cells . This property is particularly advantageous for treating superficial tumors where light penetration is critical.
Mechanism of Action
The mechanism by which zinc tetraphenyl tetrabenzoporphyrin exerts its effects involves its ability to absorb light and transfer energy or electrons. Upon light absorption, ZnTPTBP undergoes electronic excitation, leading to the generation of excited states. These excited states can participate in various photochemical reactions, such as energy transfer to nearby molecules or electron transfer processes. The molecular targets and pathways involved depend on the specific application, such as the generation of reactive oxygen species in photodynamic therapy or the initiation of polymerization in photo-controlled polymerization .
Comparison with Similar Compounds
Structural and Photophysical Properties
ZnTPTBP is compared with zinc tetraphenylporphyrin (ZnTPP) and zinc tetranaphthylporphyrin (ZnTNP):
Compound | λmax (Q-band, nm) | εmax (Q-band, ×10<sup>4</sup> L/(mol·cm)) | Oscillator Strength (f) | Transition Dipole Moment (ΦfμΦi, a.u.) |
---|---|---|---|---|
ZnTPP | 600 | 1.5 | 0.047 | 2.335 |
ZnTNP | 604 | 1.5 | 0.047 | 2.335 |
This compound | 655 | 5.2 | 0.105 | 3.623 |
Key Findings :
- Bathochromic Shift : this compound’s Q-band absorption is redshifted by 55 nm compared to ZnTPP and ZnTNP due to increased a1u orbital energy (ΔE = +0.70 eV) from benzopyrrole substitution .
- Hyperchromic Effect : this compound’s molar extinction coefficient (εmax) is ~5× higher than ZnTPP/ZnTNP, attributed to enhanced π-conjugation in the chromophore .
- Selective Intensity Tuning : The 0–0 vibronic peak of this compound’s Q-band shows a 5.2×10<sup>4</sup> L/(mol·cm) εmax, while shorter-wavelength peaks (e.g., Soret band) remain unaffected, optimizing light absorption for long-wavelength applications .
Polymerization Performance in PET-RAFT
This compound outperforms ZnTPP and ZnTNP as a photocatalyst (PC) in photoinduced electron/energy transfer reversible addition-fragmentation chain transfer (PET-RAFT) polymerization:
PC | kapp (min<sup>–1</sup>) | Monomer Conversion (%) | Mn,theo (g/mol) | Mn,GPC (g/mol) | Mw/Mn |
---|---|---|---|---|---|
ZnTPP | 0.120 | 66.2 | 14,400 | 13,400 | 1.12 |
ZnTNP | 0.137 | 68.9 | 14,800 | 14,000 | 1.13 |
This compound | 0.179 | 76.6 | 13,200 | 15,500 | 1.12 |
Key Advantages of this compound :
- Faster Polymerization : A 49% higher kapp than ZnTPP, enabling rapid synthesis of polyacrylates and polyacrylamides .
- Superior Control : Narrow molecular weight distribution (Mw/Mn ≈ 1.12–1.13) even in open-air conditions, demonstrating oxygen tolerance .
- Versatility : Compatible with acrylates, acrylamides, and methacrylates (e.g., methyl methacrylate) when paired with appropriate RAFT agents like CDTPA .
Solvent Compatibility and Low-Concentration Efficacy
This compound achieves 76.6% monomer conversion in dimethyl sulfoxide (DMSO) within 12 minutes, outperforming ZnTPP/ZnTNP in polymerization speed . Remarkably, it maintains catalytic activity at ultra-low concentrations (1–5 ppm), comparable to chlorophyll a, due to its high εmax ensuring sufficient photon absorption .
Comparison with Other Metalloporphyrins
Biological Activity
Zinc tetraphenyl tetrabenzoporphyrin (ZnTPTBP) is a synthetic compound that has garnered attention in various fields, particularly in photochemistry and biomedical applications. This article explores the biological activity of this compound, focusing on its photophysical properties, mechanisms of action, and potential applications in medical science.
Photophysical Properties
This compound exhibits enhanced photophysical characteristics compared to its predecessor, zinc tetraphenylporphyrin (ZnTPP). The modifications made to this compound result in a significant increase in its absorption capabilities:
- Absorption Spectrum : this compound has a maximum absorption wavelength (λmax) of 655 nm with a molar extinction coefficient (ϵmax) of 5.2×104L mol cm . This enhancement allows it to effectively utilize deep-red light, which is advantageous for photodynamic therapy (PDT) applications.
- Singlet Oxygen Generation : Upon irradiation with near-infrared (NIR) light (980 nm), this compound is capable of generating singlet oxygen (O2(1Δg)), a reactive oxygen species crucial for its therapeutic effects .
The biological activity of this compound can be attributed to its ability to produce reactive oxygen species upon light activation. This property is particularly relevant in the context of photodynamic therapy for treating various skin conditions and cancers.
Key Mechanisms Include :
- Photodynamic Activity : this compound-loaded upconversion nanoparticles (UCs) have been shown to effectively eradicate Propionibacterium acnes (P. acnes) when exposed to NIR light. This demonstrates its potential as an antibacterial agent .
- Polymerization Applications : this compound has also been utilized as a photocatalyst in photoinduced electron/energy transfer reversible addition-fragmentation chain transfer (PET-RAFT) polymerization, achieving a 49% increase in polymerization rate compared to ZnTPP .
Case Study 1: Antimicrobial Activity
A study demonstrated the efficacy of this compound-loaded UCs against P. acnes. The combination of NIR irradiation and the photosensitizing properties of this compound resulted in significant bacterial cell death. The experiment utilized sodium azide as a singlet oxygen scavenger and confirmed the production of singlet oxygen through fluorescence probes .
Case Study 2: Photopolymerization
In another investigation, this compound was employed as a photocatalyst in PET-RAFT polymerization processes. The results indicated that its enhanced absorption properties allowed for more efficient polymerization under orange light conditions, showcasing its utility in materials science and photochemistry .
Data Table: Photophysical Parameters of this compound
Parameter | Value |
---|---|
Maximum Absorption Wavelength (λmax) | 655 nm |
Molar Extinction Coefficient (ϵmax) | 5.2×104L mol cm |
Singlet Oxygen Generation Efficiency | High |
Polymerization Rate Increase Compared to ZnTPP | 49% |
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing ZnTPTBP, and how is reaction completion verified?
this compound is synthesized via coordination of TPTBP (free-base porphyrin ligand) with anhydrous zinc acetate in dimethylformamide (DMF) at 75°C for 4.5 hours. Reaction completion is monitored using UV-Vis spectroscopy: the absorption peak of TPTBP (λ~420 nm) shifts to ~430 nm upon zinc insertion. Excess zinc acetate is removed by washing with deionized water, and the product is vacuum-dried at 60°C (yield: 68%). Structural confirmation relies on ¹H NMR and UV-Vis spectral matching .
Q. Which characterization techniques are critical for confirming this compound’s structural integrity and purity?
Key techniques include:
- ¹H NMR : Verifies ligand-metal coordination by comparing shifts in pyrrolic proton signals.
- UV-Vis spectroscopy : Monitors electronic transitions (e.g., Soret and Q bands) to confirm metalloporphyrin formation.
- Gel Permeation Chromatography (GPC) : Assesses molecular weight distribution in polymerized products when this compound acts as a photoinitiator.
- Mass Spectrometry (MS) : Validates molecular weight and purity .
Q. How does this compound function in photo-controlled polymerization, and what parameters influence its efficacy?
this compound acts as a photoinitiator in reversible addition-fragmentation chain-transfer (RAFT) polymerization. Under visible light, it generates radicals that initiate polymerization while maintaining control over molecular weight. Critical parameters include:
- Light wavelength : Matches this compound’s absorption spectrum (e.g., 430 nm for Soret band activation).
- Initiator concentration : Optimized to balance radical generation and termination rates.
- Monomer-to-initiator ratio : Determines polymer chain length and dispersity .
Q. What solvents and conditions are optimal for handling this compound in experimental setups?
this compound is soluble in polar aprotic solvents (e.g., DMF, DMSO) but insoluble in water. Reactions are typically conducted under inert atmospheres (e.g., nitrogen) to prevent oxidation. Storage in dark, anhydrous conditions is recommended to avoid photodegradation or moisture-induced aggregation .
Q. How can researchers reproduce literature-reported this compound synthesis methods while troubleshooting common pitfalls?
Reproducibility requires:
- Stoichiometric precision : Ensure exact molar ratios of TPTBP to zinc acetate.
- Reaction monitoring : Use real-time UV-Vis to detect incomplete coordination.
- Purification rigor : Repeated washing to remove unreacted zinc acetate, verified via elemental analysis. Common issues include low yield (due to moisture contamination) or spectral mismatches (incomplete reaction) .
Advanced Research Questions
Q. What experimental designs can isolate the mechanistic role of this compound in RAFT polymerization versus traditional initiators?
Comparative studies should:
- Vary light exposure : Use dark controls to differentiate thermal vs. photo-initiated pathways.
- Monitor kinetics : Employ in-situ FT-NIR to track monomer conversion rates.
- Analyze chain-end fidelity : Use MALDI-TOF MS to compare end-group retention in this compound-mediated vs. azobisisobutyronitrile (AIBN)-initiated polymers .
Q. How can researchers address contradictions in reported photopolymerization efficiencies of this compound across studies?
Discrepancies may arise from:
- Light source variability : Calibrate irradiance and wavelength to match literature conditions.
- Oxygen sensitivity : Use degassed solvents to mitigate radical quenching.
- Data normalization : Express efficiency relative to photon flux (e.g., moles polymerized per Einstein absorbed). Cross-validation with multiple characterization methods (e.g., GPC, NMR) is critical .
Q. What strategies optimize this compound’s performance in heterogeneous polymerization systems (e.g., emulsions or bulk phases)?
Optimization approaches include:
- Surfactant selection : Use stabilizers compatible with this compound’s hydrophobicity (e.g., SDS for aqueous emulsions).
- Phase-transfer catalysis : Enhance interfacial reactivity in biphasic systems.
- Temperature modulation : Balance radical activity and colloidal stability .
Q. How can computational modeling complement experimental studies of this compound’s photophysical properties?
Density functional theory (DFT) simulations can:
- Predict absorption spectra by modeling electronic transitions.
- Elucidate ligand-metal charge-transfer dynamics.
- Guide synthetic modifications (e.g., substituent effects on redox potentials). Experimental validation via cyclic voltammetry and time-resolved spectroscopy is essential .
Q. What frameworks ensure ethical and reproducible use of this compound in collaborative research environments?
Best practices include:
- Standardized protocols : Document reaction conditions, characterization data, and failure modes.
- Data sharing : Use repositories for raw spectral and chromatographic data.
- Citation rigor : Acknowledge primary literature sources for synthesis and application methods.
- Ethical oversight : Adhere to institutional guidelines for hazardous material handling .
Properties
Molecular Formula |
C60H38N4Zn |
---|---|
Molecular Weight |
880.3 g/mol |
IUPAC Name |
2,11,20,29-tetraphenyl-37,38,39,40-tetrazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(37),2,4,6,8,10,12(39),13,15,17,19,21,23,25,27,29,31,33,35-nonadecaene;zinc |
InChI |
InChI=1S/C60H38N4.Zn/c1-5-21-37(22-6-1)49-53-41-29-13-15-31-43(41)55(61-53)50(38-23-7-2-8-24-38)57-45-33-17-19-35-47(45)59(63-57)52(40-27-11-4-12-28-40)60-48-36-20-18-34-46(48)58(64-60)51(39-25-9-3-10-26-39)56-44-32-16-14-30-42(44)54(49)62-56;/h1-36,61,64H; |
InChI Key |
KDMMGWQCJFPTBH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C4=CC=CC=C4C(=C(C5=NC(=C(C6=C7C=CC=CC7=C(N6)C(=C8C9=CC=CC=C9C2=N8)C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C15)C1=CC=CC=C1)N3.[Zn] |
Origin of Product |
United States |
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